

# Definitive Spectroscopic Characterization of 3-(2-Phenylethoxy)aniline: A Technical Guide

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## Compound of Interest

Compound Name:	3-(2-Phenylethoxy)aniline
CAS No.:	75058-73-0
Cat. No.:	B183819

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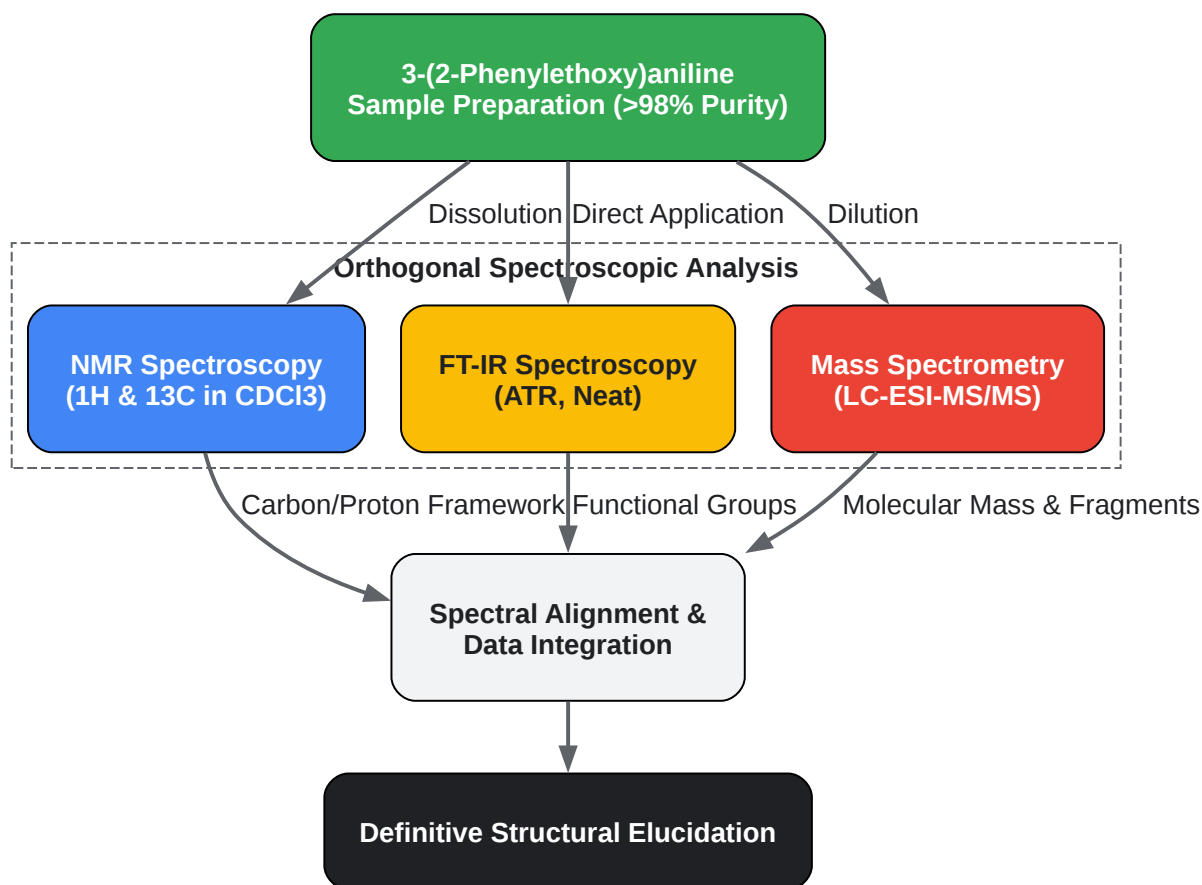
## Executive Summary

**3-(2-Phenylethoxy)aniline** (CAS: 75058-73-0 or 17399-24-5) is a highly versatile organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. Featuring an aniline core substituted at the meta position with a 2-phenylethoxy group, its molecular formula is  $C_{14}H_{15}NO$  with a molecular weight of 213.28 g/mol [2].

For researchers and drug development professionals, definitive structural elucidation of this compound is critical to ensure downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of **3-(2-phenylethoxy)aniline**, detailing not just the analytical results, but the mechanistic causality and self-validating protocols required to achieve them[3].

## Analytical Workflow Architecture

To establish absolute structural certainty, an orthogonal analytical approach is required. The workflow below outlines the integration of magnetic resonance, vibrational spectroscopy, and mass spectrometry.



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Fig 1. Multi-modal spectroscopic workflow for structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-proton framework of the molecule. The presence of two strong electron-donating groups (-NH<sub>2</sub> and -OR) on the central aromatic ring creates distinct shielding effects that must be carefully mapped.

## Self-Validating Protocol

- **Sample Preparation:** Dissolve 15 mg (for  $^1\text{H}$ ) or 50 mg (for  $^{13}\text{C}$ ) of the analyte in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS).
- **System Suitability & Validation:** Prior to acquisition, perform automated tuning, matching, and shimming on a known standard (e.g., ethylbenzene) to verify lineshape ( $<0.5$  Hz at 50% peak height) and calibrate the  $90^\circ$  pulse width. This ensures the system is quantitatively reliable before introducing the unknown.
- **Acquisition:** Acquire  $^1\text{H}$  NMR (400 MHz, 16 scans,  $\text{D1}=1.0\text{s}$ ) and  $^{13}\text{C}$  NMR (100 MHz, 1024 scans,  $\text{D1}=2.0\text{s}$ ) at 298 K.

**Causality & Rationale:**  $\text{CDCl}_3$  is selected because **3-(2-phenylethoxy)aniline** is moderately non-polar and highly soluble in this solvent. Crucially,  $\text{CDCl}_3$  lacks exchangeable acidic protons, preventing rapid deuterium exchange with the primary amine ( $-\text{NH}_2$ ), allowing it to be observed as a distinct broad singlet. The 2.0s relaxation delay ( $\text{D1}$ ) in  $^{13}\text{C}$  acquisition ensures the complete longitudinal relaxation of quaternary carbons ( $\text{C1}$ ,  $\text{C3}$ , and  $\text{C-ipso}$ ), preventing artificial signal suppression.

## $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment & Mechanistic Rationale
7.20 - 7.35	Multiplet (m)	5H	Phenyl ring protons: Standard aromatic environment, unaffected by strong resonance donors.
7.05	Triplet (t), J = 8.0 Hz	1H	Aniline H-5: Meta to both -NH <sub>2</sub> and -OR groups; experiences minimal resonance shielding.
6.30 - 6.35	Multiplet (m)	2H	Aniline H-4, H-6: Ortho/para to the electron-donating groups; heavily shielded via +M resonance.
6.25	Triplet (t), J = 2.2 Hz	1H	Aniline H-2: Ortho to both -NH <sub>2</sub> and -OR; experiences maximum synergistic shielding.
4.15	Triplet (t), J = 7.0 Hz	2H	-O-CH <sub>2</sub> -: Strongly deshielded by the adjacent electronegative oxygen atom.
3.60	Broad Singlet (br s)	2H	-NH <sub>2</sub> : Primary amine protons; broad due to quadrupolar relaxation of <sup>14</sup> N.
3.05	Triplet (t), J = 7.0 Hz	2H	-CH <sub>2</sub> -Ph: Benzylic protons; moderately

deshielded by the adjacent phenyl ring.

## <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment	Structural Significance
160.2	Aniline C3 (C-O)	Highly deshielded quaternary carbon directly bound to oxygen.
147.5	Aniline C1 (C-NH <sub>2</sub> )	Deshielded quaternary carbon directly bound to nitrogen.
138.5	Phenyl C-ipso	Quaternary carbon of the terminal phenyl ring.
130.1	Aniline C5	Least shielded methine carbon on the aniline core.
129.0, 128.5, 126.5	Phenyl C-o, C-m, C-p	Standard terminal aromatic carbons.
108.3, 104.2, 101.5	Aniline C6, C4, C2	Highly shielded by the +M effect of the heteroatoms.
68.5	-O-CH <sub>2</sub> -	Aliphatic carbon bound to oxygen.
35.8	-CH <sub>2</sub> -Ph	Benzylic aliphatic carbon.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical confirmation of the functional groups, specifically the primary amine and the ether linkage, which dictate the molecule's reactivity[2].

## Self-Validating Protocol

- Background Acquisition: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4000-400 cm<sup>-1</sup>).

- **System Suitability & Validation:** Verify that the background single-beam energy profile matches the manufacturer's baseline. Ensure sample transmittance is >95% at the baseline and peak maximum absorbance is between 0.4 and 0.8 AU to prevent detector saturation and non-linear Beer-Lambert deviations.
- **Acquisition:** Apply 2-3 mg of neat sample to the crystal, apply consistent anvil pressure, and collect 32 scans at 4 cm<sup>-1</sup> resolution.

**Causality & Rationale:** ATR-FTIR is strictly preferred over traditional KBr transmission pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture yields a massive, broad O-H stretch at ~3400 cm<sup>-1</sup>, which would completely obscure the critical N-H stretching doublet of the aniline group. ATR preserves the sample in its native state.

## FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450, 3360	Medium, Doublet	N-H Stretch: Diagnostic asymmetric and symmetric stretches of a primary amine.
3030	Weak	C-H Stretch (Aromatic): sp <sup>2</sup> hybridized carbon-hydrogen bonds.
2920, 2850	Weak	C-H Stretch (Aliphatic): sp <sup>3</sup> hybridized carbon-hydrogen bonds of the ethyl chain.
1620	Medium	N-H Bend: Scissoring motion of the primary amine.
1590, 1490	Strong	C=C Stretch: Aromatic ring skeletal vibrations.
1250	Strong	C-O-C Asymmetric Stretch: Diagnostic of the aryl alkyl ether linkage.
1050	Medium	C-O-C Symmetric Stretch: Secondary confirmation of the ether bond.

## Mass Spectrometry (LC-ESI-MS/MS)

Mass spectrometry confirms the exact molecular weight (213.28 g/mol ) and provides structural connectivity data through controlled fragmentation.

### Self-Validating Protocol

- **Sample Preparation:** Dilute the sample to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) modified with 0.1% Formic Acid.
- **System Suitability & Validation:** Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. The system must demonstrate a mass accuracy of <5 ppm and a

stable Total Ion Chromatogram (TIC) baseline before sample injection.

- Acquisition: Inject 2  $\mu$ L into the LC-ESI-MS system operating in positive ion mode (+ESI). Apply Collision-Induced Dissociation (CID) at 15-30 eV for MS/MS fragmentation.

Causality & Rationale: The addition of 0.1% formic acid acts as a proton source, forcefully protonating the basic aniline nitrogen to guarantee a robust pseudo-molecular ion  $[M+H]^+$  signal. Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent premature fragmentation in the source, allowing structural deconstruction to be tightly controlled within the collision cell via CID.

## MS/MS Fragmentation Data

m/z Observed	Ion Type	Fragment Assignment & Mechanism
214.1	$[M+H]^+$	Intact Molecular Ion: Protonated 3-(2-phenylethoxy)aniline.
110.1	Fragment	$[HO-C_6H_4-NH_2 + H]^+$ : Cleavage of the O-CH <sub>2</sub> bond with charge retention on the aniline core (equivalent to protonated 3-aminophenol).
105.1	Fragment	$[Ph-CH_2-CH_2]^+$ : Phenethyl cation generated via heterolytic cleavage of the ether oxygen-carbon bond.
91.1	Fragment	$[C_6H_5]^+$ : Tropylium ion; formed via rearrangement and loss of CH <sub>2</sub> from the phenethyl cation. A classic hallmark of benzyl-containing compounds.

## Conclusion

The structural identity of **3-(2-phenylethoxy)aniline** is unequivocally verified through this multi-modal approach. <sup>1</sup>H and <sup>13</sup>C NMR confirm the meta-substitution pattern and the highly shielded nature of the aniline core. FT-IR definitively identifies the primary amine and ether functional groups without interference from sample prep artifacts. Finally, LC-ESI-MS/MS confirms the molecular mass and maps the connectivity of the phenethyl chain to the aniline core via diagnostic CID fragmentation pathways.

## References

- Title: CAS 17399-24-5: **3-(2-phenylethoxy)aniline** | Source: CymitQuimica | URL:[1](#)
- Title: 75058-73-0, **3-(2-phenylethoxy)aniline** Formula | Source: ECHEMI | URL:[4](#)
- Title: **3-(2-Phenylethoxy)aniline** | C<sub>14</sub>H<sub>15</sub>NO | CID 427434 | Source: PubChem | URL:[2](#)
- Title: CAS 75058-73-0 | Source: Sigma-Aldrich | URL:
- Title: **3-(2-Phenylethoxy)aniline**, N-trifluoroacetyl- | Source: SpectraBase | URL:[3](#)

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## Sources

- [1. CAS 17399-24-5: 3-\(2-phenylethoxy\)aniline | CymitQuimica \[cymitquimica.com\]](#)
- [2. 3-\(2-Phenylethoxy\)aniline | C<sub>14</sub>H<sub>15</sub>NO | CID 427434 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)
- [4. echemi.com \[echemi.com\]](#)
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